2-[[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-[[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is an impurity of Cloxacillin Sodium, an antibiotic medication used to treat bacterial infections. This compound is identified by its chemical name, (4S)-2-((3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid . It is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.
Mechanism of Action
Target of Action
Cloxacillin Sodium EP Impurity B, like its parent compound Cloxacillin, primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, a critical component for bacterial survival.
Mode of Action
The compound interacts with its targets by binding to the PBPs, which inhibits the third and last stage of bacterial cell wall synthesis . This interaction disrupts the structural integrity of the bacterial cell wall, leading to cell lysis . It is also suggested that Cloxacillin may interfere with an autolysin inhibitor, further promoting cell lysis .
Result of Action
The primary result of Cloxacillin Sodium EP Impurity B’s action is the lysis of bacterial cells due to the disruption of cell wall synthesis . This leads to the death of the bacteria, effectively treating the infection.
Preparation Methods
The preparation of Cloxacillin Sodium EP Impurity B involves synthetic routes that include the reaction of specific reagents under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and often vary depending on the manufacturer. . Industrial production methods typically involve large-scale synthesis using automated equipment to ensure consistency and purity.
Chemical Reactions Analysis
Cloxacillin Sodium EP Impurity B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Cloxacillin Sodium EP Impurity B is primarily used in scientific research to study the properties and behavior of Cloxacillin Sodium and its impurities. Its applications include:
Chemistry: Used to study the chemical properties and reactions of Cloxacillin Sodium.
Biology: Used in biological assays to understand the interaction of Cloxacillin Sodium with biological systems.
Medicine: Used in pharmaceutical research to study the efficacy and safety of Cloxacillin Sodium.
Industry: Used in quality control and assurance processes to ensure the purity and consistency of Cloxacillin Sodium
Comparison with Similar Compounds
Cloxacillin Sodium EP Impurity B can be compared with other impurities of Cloxacillin Sodium, such as:
Cloxacillin EP Impurity A (Cloxacillin Penicilloic Acid): This impurity is formed by the hydrolysis of the beta-lactam ring.
Cloxacillin EP Impurity E (Cloxacillin Penicillamide): This impurity is formed by the degradation of the thiazolidine ring
These impurities differ in their chemical structure and properties, which can affect the overall behavior and efficacy of Cloxacillin Sodium. Cloxacillin Sodium EP Impurity B is unique due to its specific stereochemistry and the presence of the chlorophenyl and isoxazole groups.
Properties
CAS No. |
1642559-64-5 |
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Molecular Formula |
C18H20ClN3O4S |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
(4S)-2-[[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C18H20ClN3O4S/c1-9-13(14(22-26-9)10-6-4-5-7-11(10)19)16(23)20-8-12-21-15(17(24)25)18(2,3)27-12/h4-7,12,15,21H,8H2,1-3H3,(H,20,23)(H,24,25)/t12?,15-/m0/s1 |
InChI Key |
QNBJJEXBUJGUBR-CVRLYYSRSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3NC(C(S3)(C)C)C(=O)O |
Isomeric SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3N[C@H](C(S3)(C)C)C(=O)O |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3NC(C(S3)(C)C)C(=O)O |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
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